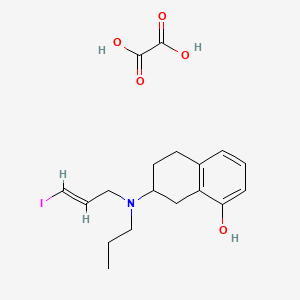
8-Hydroxy-PIPAT oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-PIPAT oxalate is a high-affinity agonist for the 5-HT1A receptor, a subtype of serotonin receptor. This compound is known for its potential therapeutic applications in disorders related to serotonin release, such as anxiety and depression .
Preparation Methods
The synthesis of 8-Hydroxy-PIPAT oxalate involves several steps. The starting material, isobutyronitrile, undergoes a substitution reaction with 1,4-dihalogenated butane to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate then undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction and hydrolysis steps are performed to obtain the target product .
Chemical Reactions Analysis
8-Hydroxy-PIPAT oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogenated compounds under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Hydroxy-PIPAT oxalate has several scientific research applications:
Chemistry: It is used in receptor binding studies to determine the binding affinity and kinetics of the 5-HT1A receptor.
Biology: It is utilized in signal transduction assays to investigate intracellular signaling pathways activated by the 5-HT1A receptor.
Medicine: The compound is explored for its potential therapeutic effects in treating mood disorders such as anxiety and depression.
Industry: It is used in the development of new pharmacological agents targeting the 5-HT1A receptor
Mechanism of Action
8-Hydroxy-PIPAT oxalate exerts its effects by binding to the 5-HT1A receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of cyclic AMP (cAMP) and the activation of mitogen-activated protein kinases (MAPKs). These pathways play a crucial role in regulating neurotransmission, synaptic plasticity, and cell survival .
Comparison with Similar Compounds
8-Hydroxy-PIPAT oxalate is compared with other 5-HT1A receptor agonists, such as:
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Another high-affinity 5-HT1A receptor agonist.
Buspirone: A partial agonist of the 5-HT1A receptor used clinically for anxiety disorders.
Tandospirone: A selective 5-HT1A receptor agonist used in the treatment of anxiety and depression.
The uniqueness of this compound lies in its high affinity and specificity for the 5-HT1A receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
1451210-48-2 |
|---|---|
Molecular Formula |
C18H24INO5 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;oxalic acid |
InChI |
InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+; |
InChI Key |
XIBSIFOFYWBOAQ-JOKMOOFLSA-N |
SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
Isomeric SMILES |
CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
Synonyms |
(RS)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin oxalate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)


![1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride](/img/structure/B560138.png)


![7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B560143.png)




